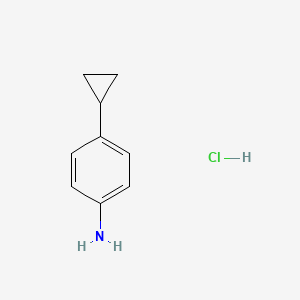

4-Cyclopropylaniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-cyclopropylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-5-3-8(4-6-9)7-1-2-7;/h3-7H,1-2,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBSVMVXEJNTQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588440-94-1 | |

| Record name | Benzenamine, 4-cyclopropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclopropylaniline Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Cyclopropylaniline hydrochloride (CAS No: 1588440-94-1), a versatile building block in modern chemical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, validated synthetic protocols, analytical methodologies, and key applications of this compound, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Value of the Cyclopropyl-Aniline Moiety

Aromatic amines are a cornerstone of organic chemistry, serving as essential intermediates for a vast range of materials, from pharmaceuticals to polymers.[1] The introduction of a cyclopropyl group onto an aniline scaffold, as seen in 4-Cyclopropylaniline, imparts a unique combination of properties that are highly sought after in medicinal chemistry and materials science.[2]

The cyclopropane ring is not merely an alkyl substituent; its significant ring strain results in "bent bonds" with increased p-orbital character.[1] This feature allows the cyclopropyl group to electronically interact with the aromatic system, influencing the reactivity and physicochemical properties of the molecule. In drug design, this moiety is often introduced to enhance metabolic stability, improve binding affinity to biological targets through conformational rigidity, and fine-tune lipophilicity.[2][3]

This guide focuses on the hydrochloride salt of 4-Cyclopropylaniline. The conversion of the free aniline base to its hydrochloride salt is a common strategy in pharmaceutical development to improve solubility, stability, and handling of amine-containing compounds.[4] While much of the available literature focuses on the parent free base, this document will distinguish the properties and considerations relevant to the hydrochloride form.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application. While extensive experimental data for the hydrochloride salt is not broadly published, the properties can be understood in the context of the well-characterized free base, 4-Cyclopropylaniline.

Core Chemical Properties

The key identifiers and computed properties for 4-Cyclopropylaniline and its hydrochloride salt are summarized below.

| Property | 4-Cyclopropylaniline (Free Base) | This compound |

| CAS Number | 3158-71-2[6] | 1588440-94-1[5][7] |

| Molecular Formula | C₉H₁₁N[6] | C₉H₁₂ClN[5][7] |

| Molecular Weight | 133.19 g/mol [6] | 169.65 g/mol [7][8] |

| IUPAC Name | 4-cyclopropylaniline[6] | 4-cyclopropylaniline;hydrochloride[5] |

| SMILES | C1CC1C2=CC=C(C=C2)N[6] | NC1=CC=C(C2CC2)C=C1.[H]Cl[7] |

| InChIKey | UBXDNWVNEZBDBN-UHFFFAOYSA-N[6] | SOWDHAOIWXAAKD-UHFFFAOYSA-N (analogue)[8] |

| Storage | Inert atmosphere, room temperature[7] | Inert atmosphere, dry, cool, well-ventilated[9][10] |

Spectroscopic Characterization

Spectroscopic data is critical for identity confirmation and quality control. The available data primarily pertains to the parent compound, 4-cyclopropylaniline.[5]

-

¹H NMR (Proton NMR): The spectrum for the free base is available from a Varian A-60 instrument. Key signals would include multiplets for the cyclopropyl protons (typically in the 0.5-1.0 ppm range) and aromatic protons (in the 6.5-7.5 ppm range), along with a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum for the free base is also available.[5] Characteristic signals would include those for the cyclopropyl carbons (CH and CH₂) and the aromatic carbons, with the carbon attached to the nitrogen atom being significantly influenced by the amine group.

-

FTIR (Fourier-Transform Infrared Spectroscopy): An FTIR spectrum for the free base, obtained from a neat sample in a capillary cell, is available.[5][6] Key vibrational bands would include N-H stretching (typically around 3300-3500 cm⁻¹) and C-H stretching from the aromatic and cyclopropyl groups.

For the hydrochloride salt, one would expect to see significant shifts in the spectroscopic data. In the ¹H NMR, the amine protons would become ammonium protons (-NH₃⁺), likely appearing as a broader, more downfield signal. In the IR spectrum, the N-H stretching bands would shift and broaden, appearing in the 2200-3000 cm⁻¹ region, characteristic of an ammonium salt.

Synthesis and Purification

The synthesis of this compound typically involves the formation of the 4-cyclopropylaniline free base followed by salt formation. Modern synthetic methods prioritize efficiency and scalability.

Synthesis of the 4-Cyclopropylaniline Core

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a significant advancement over older, multi-step methods for synthesizing N-arylcyclopropylamines.[5] This approach allows for the direct formation of the C-N bond in a single, efficient step.

Caption: General workflow for the synthesis of this compound.

Protocol 1: Palladium-Catalyzed Synthesis of 4-Cyclopropylaniline

Causality: This protocol is chosen for its high efficiency and broad substrate scope. The Pd₂(dba)₃/BINAP catalyst system is well-established for C-N cross-coupling, and NaOtBu is a strong, non-nucleophilic base required to facilitate the catalytic cycle.[11]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-bromoiodobenzene (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), and BINAP (0.02-0.10 eq).

-

Solvent and Base: Add anhydrous toluene and sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Amine Addition: Add cyclopropylamine (1.2 eq) to the mixture.

-

Reaction: Heat the mixture at 80-110 °C and monitor by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, quench with water, and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield pure 4-cyclopropylaniline.

Formation of the Hydrochloride Salt

The conversion to the hydrochloride salt is a straightforward acid-base reaction.[12]

Protocol 2: Preparation of this compound

Causality: Diethyl ether is a common solvent for this procedure as the resulting hydrochloride salt is often insoluble and precipitates, allowing for easy isolation by filtration.[12][13]

-

Dissolution: Dissolve the purified 4-cyclopropylaniline (1.0 eq) in anhydrous diethyl ether.

-

Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M, 1.1 eq) dropwise with stirring.

-

Precipitation: A precipitate should form upon addition of the HCl solution.

-

Isolation: Continue stirring at 0 °C for 1-2 hours, then allow it to warm to room temperature. Collect the solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and dry under vacuum to yield this compound as a solid.[12]

Key Chemical Reactions and Derivatization

This compound serves as a stable precursor to the free amine, which is a versatile intermediate for further functionalization.

Caption: Key derivatization reactions of 4-Cyclopropylaniline.

-

N-Acylation: The primary amine can be readily acylated using acid chlorides, anhydrides, or activated carboxylic acids to form amides. One-pot methods using tosyl chloride to activate carboxylic acids have proven highly efficient.[5] This reaction is fundamental for incorporating the 4-cyclopropylaniline scaffold into larger molecules.

-

N-Arylation: The Buchwald-Hartwig amination can be used again to append a second aryl group to the nitrogen, forming diarylamines. This allows for the construction of complex, three-dimensional structures.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or TFA) is a common starting point.[14] For detecting the highly polar cyclopropylamine, which can be a potential starting material impurity, ion chromatography with a conductivity detector has been successfully employed.[15]

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is used to confirm the molecular weight of the compound and its fragments, providing definitive structural evidence.[16]

-

Stability Assessment: The stability of aniline derivatives should be evaluated under defined conditions. For similar compounds like 4-aminopyridine, HPLC has been used to show stability for up to a year when stored in plastic vials at room temperature, protected from light.[17] Similar protocols can be applied to assess the shelf-life of this compound.

Applications in Research and Development

The unique structural features of 4-Cyclopropylaniline make it a valuable building block in several areas:

-

Pharmaceuticals: The cyclopropylamine moiety is a key pharmacophore in various drugs, including antidepressants (e.g., Monoamine Oxidase Inhibitors), antivirals, and anticancer agents.[3] 4-Cyclopropylaniline is a precursor for synthesizing analogues of these drugs. For instance, it is a key raw material in the synthesis of certain quinolone antibiotics like Moxifloxacin.[15]

-

Agrochemicals: Cyclopropylamine derivatives are widely used in the formulation of herbicides, fungicides, and insecticides due to their biological activity and stability.[3]

-

Materials Science: The rigidity imparted by the cyclopropane ring can be exploited in the synthesis of specialty polymers and advanced coatings, leading to materials with enhanced mechanical and thermal properties.[3]

-

Probes for Mechanistic Studies: N-cyclopropylanilines have been developed as probes to study single-electron transfer processes in photosensitized aqueous solutions. The irreversible ring-opening that occurs after oxidation provides a clear mechanistic handle to study these reactions.[14]

Safety, Handling, and Storage

As with all aniline derivatives, proper safety precautions must be observed when handling this compound.

-

Hazards: Aniline derivatives are often classified as toxic if swallowed, in contact with skin, or if inhaled.[6][8][10] The hydrochloride salt may cause severe skin burns and eye damage.[6][9]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid breathing dust, vapors, or mist.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert atmosphere, as anilines can be sensitive to air and light.[10] It is incompatible with strong oxidizing agents and strong acids.[9]

-

First Aid: In case of exposure, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical assistance.[1][9]

Conclusion

This compound is more than a simple substituted aniline; it is a strategic building block that leverages the unique electronic and steric properties of the cyclopropyl group. Its hydrochloride form enhances its utility by improving stability and handling. With efficient and scalable synthetic routes now established, particularly through palladium-catalyzed methods, this compound is readily accessible for applications spanning drug discovery, agrochemical development, and materials science. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for unlocking its full potential in chemical innovation.

References

- Benchchem. (n.d.). This compound | 1588440-94-1.

- de Meijere, A., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.

- Fisher Scientific. (2021). 4-Isopropylaniline Safety Data Sheet.

- Chem-Impex. (n.d.). 4-cyclopropylnaphthalen-1-amine hydrochloride SDS, 1533519-92-4 Safety Data Sheets.

- Acros Organics. (n.d.). 1-SAFETY DATA SHEET.

-

National Center for Biotechnology Information. (n.d.). 4-Cyclopropylaniline. PubChem Compound Database. Retrieved from [Link]

- BLD Pharm. (n.d.). 1588440-94-1|this compound.

- ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl).

- Chem-Impex. (n.d.). 1-(4-Chlorophenyl)cyclopropylamine hydrochloride.

- Guidechem. (n.d.). 2-cyclopropylaniline 3158-73-4 wiki.

- Benchchem. (n.d.). 4-Chloro-2-cyclopropylaniline|High-Quality Research Chemical.

- Gardarsdottir, H. (2024).

- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.

-

National Center for Biotechnology Information. (n.d.). 3-Cyclopropylaniline hydrochloride. PubChem Compound Database. Retrieved from [Link]

- ResearchGate. (1982). synthesis of Cyclopropyl anilines.

-

CAS. (n.d.). Heptadecanoic acid. CAS Common Chemistry. Retrieved from [Link]

- ChemicalBook. (2025). Cyclopropylamine | 765-30-0.

- Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(9).

- Rao, B. M., et al. (n.d.). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances.

- Canadian Society of Hospital Pharmacists. (2004). Chemical Stability of 4-Aminopyridine Capsules. Can J Hosp Pharm, 57, 283-7.

- Pharmaffiliates. (n.d.). CAS No : 174675-49-1 | Product Name : Perfluorotridecanesulfonic Acid Sodium Salt.

- Pharmaffiliates. (n.d.). CAS No : 57475-95-3 | Product Name : Perfluoroheptadecanoic Acid.

- Pharmaffiliates. (n.d.). CAS No : 57475-95-3 (BSC) | Product Name : Perfluoroheptadecanoic Acid (BSC).

- CAS. (n.d.). Silver pentafluoropropionate. CAS Common Chemistry.

-

National Center for Biotechnology Information. (n.d.). N-Cyclopropylaniline. PubChem Compound Database. Retrieved from [Link]

- ResearchGate. (n.d.). NMR Spectroscopy in Drug and Natural Product Analysis.

- MDPI. (n.d.). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum.

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Chloro-2-cyclopropylaniline|High-Quality Research Chemical [benchchem.com]

- 3. longdom.org [longdom.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 1588440-94-1 | Benchchem [benchchem.com]

- 6. 4-Cyclopropylaniline | C9H11N | CID 12253927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1588440-94-1|this compound|BLD Pharm [bldpharm.com]

- 8. 3-Cyclopropylaniline hydrochloride | C9H12ClN | CID 84819417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum [mdpi.com]

- 17. cjhp-online.ca [cjhp-online.ca]

Introduction: Bridging Aromatic Scaffolds with Strained Ring Systems

An In-Depth Technical Guide to the Synthesis of 4-Cyclopropylaniline Hydrochloride

In the landscape of modern medicinal chemistry and materials science, the fusion of distinct molecular motifs often yields compounds with novel properties and applications. This compound is a prime example of such a compound, integrating the foundational aromatic amine structure with the unique stereoelectronic attributes of a cyclopropyl group. Aromatic amines are a cornerstone class of organic compounds, serving as critical intermediates in the synthesis of a vast array of pharmaceuticals, polymers, and agrochemicals.[1] Their versatile reactivity, governed by the interplay between the amino group and the aromatic ring, makes them indispensable building blocks.[1]

The cyclopropyl moiety, a three-membered carbon ring, introduces significant ring strain into the molecule.[1] This strain results in "bent bonds" and gives the ring partial double-bond character, influencing the electronic properties of the attached phenyl ring and providing a unique steric profile.[1] Consequently, 4-cyclopropylaniline is a valuable synthon, appearing in the structure of various biologically active molecules and advanced materials. This guide provides a detailed exploration of the principal synthetic pathways to its stable hydrochloride salt, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Core Synthetic Strategies for 4-Cyclopropylaniline

The construction of the C(aryl)-N bond is the central challenge in synthesizing 4-cyclopropylaniline. Historically, methods like the Ullmann condensation were employed, but these often required harsh conditions.[2][3] Modern organic synthesis has largely pivoted to more efficient and versatile palladium-catalyzed cross-coupling reactions. An alternative, classic approach involves the reduction of a corresponding nitroaromatic compound.

Pathway 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a highly efficient and general method for coupling amines with aryl halides.[4][5] This reaction's success in both academic and industrial settings stems from its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to older methods.[4][6]

Principle and Mechanistic Insight

The reaction utilizes a palladium catalyst, typically in its Pd(0) oxidation state, in conjunction with a bulky, electron-rich phosphine ligand and a base. The catalytic cycle, a cornerstone of organometallic chemistry, proceeds through three key steps:

-

Oxidative Addition: The Pd(0) complex inserts into the carbon-halogen bond of the aryl halide (1-bromo-4-cyclopropylbenzene), forming a Pd(II) species.

-

Ligand Exchange/Amine Coordination: The amine nucleophile (often ammonia or an ammonia equivalent) coordinates to the Pd(II) center, displacing the halide. The base then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: The final step involves the formation of the C-N bond and the desired aryl amine product, regenerating the Pd(0) catalyst.

The choice of ligand is critical; bulky, electron-rich ligands like those developed by Buchwald's group (e.g., XPhos, SPhos) facilitate the reductive elimination step and stabilize the catalyst, leading to higher yields and efficiency.[5]

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-Cyclopropylaniline from 1-Bromo-4-cyclopropylbenzene

This protocol is adapted from established Buchwald-Hartwig amination procedures.[7][8] The direct use of ammonia can be challenging due to its volatility. Therefore, a surrogate like lithium bis(trimethylsilyl)amide (LiHMDS) or a protected amine is often employed, followed by a deprotection step. An alternative is the use of an ammonium salt like ammonium chloride with a strong base.

Materials and Reagents:

-

Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor)

-

XPhos (Ligand)

-

Sodium tert-butoxide (NaOt-Bu) (Base)

-

Ammonia (0.5 M solution in 1,4-dioxane)

-

Toluene (Anhydrous Solvent)

-

Diatomaceous Earth (e.g., Celite®)

-

Ethyl Acetate (for extraction)

-

Brine and Water (for washing)

-

Magnesium Sulfate (Anhydrous, for drying)

Workflow Diagram

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-4-cyclopropylbenzene (1.0 equiv), palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by the ammonia solution in dioxane via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of diatomaceous earth to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4-cyclopropylaniline as the free base.

| Parameter | Condition | Rationale / Causality |

| Catalyst Loading | 1-2 mol% | Balances reaction efficiency with cost and ease of removal. |

| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination.[5] |

| Base | NaOt-Bu | A strong, non-nucleophilic base required to deprotonate the amine, forming the active nucleophile without competing side reactions. |

| Solvent | Toluene/Dioxane | Aprotic, non-polar solvents that are stable at the required reaction temperatures and effectively dissolve the reactants. |

| Temperature | 80-100 °C | Provides the necessary thermal energy to overcome the activation barriers of the catalytic cycle steps. |

| Expected Yield | 75-95% | Reflects the high efficiency of modern palladium-catalyzed cross-coupling reactions.[7][12] |

Pathway 2: Reduction of 4-Cyclopropylnitrobenzene

This classical two-step approach is a robust alternative, particularly if the corresponding nitroaromatic precursor is readily available or easily synthesized. The strategy involves the initial synthesis of 4-cyclopropylnitrobenzene followed by the reduction of the nitro group to an amine.

Principle and Mechanistic Insight

The reduction of an aromatic nitro group is a fundamental transformation in organic chemistry. It can be achieved through various methods:

-

Catalytic Hydrogenation: This is a clean and efficient method using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction occurs on the surface of the metal catalyst.[13]

-

Metal-Acid Reduction: Historically significant, this method uses a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl). This process involves a series of single-electron transfers from the metal to the nitro group.[14]

Synthetic Scheme

Caption: Two-step synthesis via nitration and reduction.

Experimental Protocol: Reduction of 4-Cyclopropylnitrobenzene

This protocol describes a standard catalytic hydrogenation.

Materials and Reagents:

-

4-Cyclopropylnitrobenzene (Precursor)

-

Palladium on Carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate (Solvent)

-

Hydrogen Gas (H₂)

Step-by-Step Procedure:

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 4-cyclopropylnitrobenzene (1.0 equiv) in ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% Pd) to the solution.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

-

Reaction: Stir or shake the mixture vigorously at room temperature. The reaction is often exothermic. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filtration and Concentration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Rinse the pad with fresh solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4-cyclopropylaniline. The product is often of high purity and may not require further purification before salt formation.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | RT, 1-4 atm H₂ | High yield, clean product, easy workup | Requires specialized hydrogenation equipment |

| Metal-Acid Reduction | Fe, NH₄Cl or HCl | Reflux | Inexpensive, scalable | Requires acidic workup, potential for metal ion contamination |

Final Step: Hydrochloride Salt Formation

To improve handling, stability, and shelf-life, the free base 4-cyclopropylaniline is converted to its hydrochloride salt. This is a straightforward acid-base reaction.[1]

Principle: The basic lone pair of electrons on the aniline nitrogen atom readily accepts a proton from hydrogen chloride, forming the corresponding ammonium chloride salt, which is typically a crystalline solid that is less soluble in non-polar organic solvents.[1][15]

Workflow for Salt Formation

Caption: Workflow for the conversion to the hydrochloride salt.

Experimental Protocol: Preparation of this compound

Materials and Reagents:

-

4-Cyclopropylaniline (Free Base)

-

Diethyl Ether or Isopropanol (Anhydrous)

-

Hydrogen Chloride (e.g., 2.0 M solution in diethyl ether)

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified 4-cyclopropylaniline (1.0 equiv) in a minimal amount of anhydrous diethyl ether.

-

Acidification: While stirring, slowly add a solution of hydrogen chloride in diethyl ether (1.0-1.1 equiv).

-

Precipitation: A white or off-white precipitate of this compound will form immediately. Continue stirring for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl. Dry the solid product under vacuum to yield pure this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several reliable pathways. The palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-4-cyclopropylbenzene stands out as the state-of-the-art method, offering high yields and excellent functional group tolerance under relatively mild conditions. For large-scale synthesis where cost is a primary driver, the classical approach of reducing 4-cyclopropylnitrobenzene remains a viable and robust alternative. The final conversion to the hydrochloride salt is a simple and efficient step that yields a stable, crystalline product suitable for further use in drug discovery and materials science research. The choice of synthetic route will ultimately depend on factors such as scale, precursor availability, and the specific equipment and expertise available in the laboratory.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12253927, 4-Cyclopropylaniline. Retrieved from [Link]

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2011). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Retrieved from [Link]

-

Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate. Retrieved from [Link]

-

Loeppky, R. N., et al. (2006). synthesis of Cyclopropyl anilines. ResearchGate. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 1-Bromo-4-cyclopropylbenzene. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

-

Janssen, D., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12221355, 1-Bromo-4-cyclopropylbenzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Noël, S., et al. (2020). Catalytic reduction of 4-nitrophenol with gold nanoparticles stabilized by large-ring cyclodextrins. New Journal of Chemistry. Retrieved from [Link]

-

Lim, J., et al. (2017). Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid. Journal of Nanobiotechnology. Retrieved from [Link]

-

Badsara, S. S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84819417, 3-Cyclopropylaniline hydrochloride. Retrieved from [Link]

-

Ottoni, C. A., et al. (2022). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. RSC Advances. Retrieved from [Link]

-

ResearchGate. (2014). Facile Synthesis of 4-Substituted 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones by Reductive Cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides. Retrieved from [Link]

Sources

- 1. This compound | 1588440-94-1 | Benchchem [benchchem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. research.rug.nl [research.rug.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. americanelements.com [americanelements.com]

- 10. 1-Bromo-4-cyclopropylbenzene | 1124-14-7 [chemicalbook.com]

- 11. 1-Bromo-4-cyclopropylbenzene | C9H9Br | CID 12221355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic reduction of 4-nitrophenol with gold nanoparticles stabilized by large-ring cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical characteristics of 4-Cyclopropylaniline hydrochloride

An In-depth Technical Guide to 4-Cyclopropylaniline Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aniline derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and advanced organic synthesis. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's core characteristics.

The significance of this molecule lies in the unique combination of its structural components. Aromatic amines are a cornerstone of synthetic chemistry, acting as pivotal intermediates in the manufacturing of a vast range of pharmaceuticals, polymers, and agrochemicals.[1] The cyclopropyl moiety, a three-membered carbon ring, imparts a distinct set of properties to organic molecules.[1] Its inherent ring strain and unique electronic nature can enhance metabolic stability, introduce conformational rigidity, and improve binding affinity to biological targets—attributes highly sought after in modern drug design.[2][3] The hydrochloride salt form further enhances the compound's utility by improving its solubility and stability, making it more amenable to formulation and handling.[4]

This document provides a detailed exploration of this compound, covering its physicochemical properties, synthetic pathways, analytical characterization, applications, and critical safety protocols.

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a solid material whose properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-cyclopropylaniline;hydrochloride | [5] |

| CAS Number | 1588440-94-1 | [6] |

| Molecular Formula | C₉H₁₂ClN | [5][6] |

| Molecular Weight | 169.65 g/mol | [5][6] |

| Canonical SMILES | C1CC1C2=CC=C(C=C2)N.Cl | [6] |

| Appearance | Crystalline solid (Appearance may vary by supplier) | [4] |

Solubility and Stability: The conversion of the free aniline base to its hydrochloride salt is a deliberate and common strategy to increase aqueous solubility, a critical factor for many biological and pharmaceutical applications.[4] The compound is noted to be air-sensitive.[7] Therefore, for long-term viability, it must be stored under an inert atmosphere.

Storage: Proper storage is crucial to maintain the integrity of the compound. It should be kept in a tightly sealed container in a dry, cool, and well-ventilated area. Storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[6]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a multi-step process that first yields the free amine, which is then converted to the hydrochloride salt.

Synthesis Pathway

The most common and efficient route involves a palladium-catalyzed cross-coupling reaction, followed by salt formation.

-

N-Arylation (Buchwald-Hartwig Amination): The core 4-cyclopropylaniline structure is synthesized by reacting an aryl halide (e.g., 4-bromocyclopropylbenzene or a related precursor) with cyclopropylamine. This reaction is catalyzed by a palladium complex with a suitable ligand, such as BINAP, in the presence of a base like sodium tert-butoxide (NaOtBu).[1][8] This method represents a significant improvement over older, multi-step procedures.[8]

-

Salt Formation: The purified 4-cyclopropylaniline free base is dissolved in a suitable organic solvent, such as diethyl ether (Et₂O). A solution of hydrogen chloride (HCl) in the same or a compatible solvent is then added.[1] This protonates the basic amino group, causing the hydrochloride salt to precipitate out of the solution as a more stable, often crystalline solid.[9][10]

Sources

- 1. This compound | 1588440-94-1 | Benchchem [benchchem.com]

- 2. 4-Chloro-2-cyclopropylaniline|High-Quality Research Chemical [benchchem.com]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Cyclopropylaniline hydrochloride | C9H12ClN | CID 84819417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1588440-94-1|this compound|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Commercial Availability and Application of 4-Cyclopropylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique structural motifs is paramount to the development of novel molecules with enhanced properties. The cyclopropyl group, a small, strained carbocycle, has garnered significant attention for its ability to confer favorable pharmacological characteristics, including increased metabolic stability, enhanced potency, and improved membrane permeability.[1] 4-Cyclopropylaniline hydrochloride, as a key building block, presents a valuable scaffold for the synthesis of a diverse range of compounds in drug discovery and development. This guide provides an in-depth overview of its commercial availability, quality specifications, synthesis, and applications.

Physicochemical Properties

This compound is the salt form of the free base, 4-cyclopropylaniline. The conversion to the hydrochloride salt is a common strategy to improve the handling, stability, and aqueous solubility of the parent amine.

| Property | 4-Cyclopropylaniline (Free Base) | This compound |

| CAS Number | 3158-71-2[2] | 1588440-94-1[3] |

| Molecular Formula | C₉H₁₁N[2] | C₉H₁₂ClN[3] |

| Molecular Weight | 133.19 g/mol [2] | 169.65 g/mol [3] |

| Appearance | Off-white to light brown solid | Solid |

| Melting Point | 36°C | Not widely reported |

| Boiling Point | 108°C (10 Torr) | Not applicable |

| pKa (Predicted) | 4.82 ± 0.10 | Not applicable |

| Solubility | Soluble in organic solvents | Increased water solubility |

Commercial Availability and Quality Specifications

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The purity of the commercially available material is a critical consideration for its application in synthesis and biological screening.

Major Suppliers

A non-exhaustive list of suppliers includes:

It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the material.

Interpreting the Certificate of Analysis (CoA)

A typical Certificate of Analysis for this compound should include the following information:

-

Identifier: CAS number, product name, and catalog number.

-

Physical Properties: Appearance, and in some cases, melting point.

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy. Research-grade material should generally have a purity of ≥95%, with higher grades (≥98%) available.

-

Identity Confirmation:

-

¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound. Key signals to expect include those for the aromatic protons, the cyclopropyl protons, and a broad signal for the ammonium protons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (m/z ≈ 134.1) in positive ion mode.

-

-

Residual Solvents: Information on the presence of any residual solvents from the synthesis and purification process.

-

Water Content: The amount of water present, often determined by Karl Fischer titration.

Synthesis of 4-Cyclopropylaniline and its Hydrochloride Salt

The synthesis of 4-cyclopropylaniline typically involves a cross-coupling reaction, with the Buchwald-Hartwig amination being a prominent and versatile method. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

Synthesis of 4-Cyclopropylaniline via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[5][6] A common route to 4-cyclopropylaniline involves the coupling of a 4-haloaniline derivative with a cyclopropyl source, or more practically, the coupling of a 4-halocyclopropylbenzene with an amine source. A highly efficient approach is the coupling of 4-bromoaniline with a cyclopropylating agent, or the coupling of 4-bromocyclopropylbenzene with an ammonia equivalent.

Experimental Protocol: Synthesis of 4-Cyclopropylaniline from 4-Bromoaniline and Cyclopropylboronic Acid (Suzuki-Miyaura Coupling - an analogous C-C bond forming reaction to illustrate the principle)

This protocol is adapted from general Suzuki-Miyaura coupling procedures and may require optimization.

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).

-

Reagent Addition: Add a base, such as potassium phosphate (K₃PO₄, 3.0 eq).

-

Solvent and Degassing: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 4-cyclopropylaniline.

Preparation of this compound

The conversion of the free base to the hydrochloride salt is a standard procedure to enhance stability and solubility.[7][8]

Experimental Protocol: Formation of this compound

-

Dissolution: Dissolve the purified 4-cyclopropylaniline (1.0 eq) in a suitable anhydrous organic solvent such as diethyl ether or ethyl acetate.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M solution, 1.1 eq) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.

Chemical Reactivity and Derivatization

This compound serves as a versatile starting material for the synthesis of more complex molecules. The aniline moiety can undergo a variety of chemical transformations.

N-Acylation

The amino group can be readily acylated to form amides using acyl chlorides or anhydrides. This reaction is often used to introduce diverse functional groups or as a protecting group strategy.[7][9]

Experimental Protocol: N-Acylation of 4-Cyclopropylaniline

-

Reaction Setup: Dissolve 4-cyclopropylaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran. Add a base, such as triethylamine or pyridine (1.2 eq).

-

Acylating Agent Addition: Cool the solution to 0 °C and slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by recrystallization or column chromatography.

Cross-Coupling Reactions

The aromatic ring of 4-cyclopropylaniline can be further functionalized. For instance, if a halogen is present on the ring, it can participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to introduce additional carbon-carbon or carbon-heteroatom bonds.

Applications in Drug Discovery and Development

The 4-cyclopropylaniline motif is of significant interest in medicinal chemistry due to the unique properties imparted by the cyclopropyl group.

-

Metabolic Stability: The cyclopropyl group is generally resistant to oxidative metabolism, which can lead to an improved pharmacokinetic profile of a drug candidate.

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and solubility, which are critical parameters for drug absorption and distribution.

While specific blockbuster drugs containing the 4-cyclopropylaniline core are not prominently in the public domain, this scaffold is frequently utilized in the design of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders. For example, cyclopropylamines are key components in some antibiotics and antiviral agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General hazards associated with anilines include:

-

Toxicity: Anilines can be toxic if ingested, inhaled, or absorbed through the skin.

-

Irritation: May cause skin and eye irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and materials science. Its unique structural features, stemming from the presence of the cyclopropyl moiety, offer advantages in designing molecules with improved pharmacological and physicochemical properties. A thorough understanding of its commercial availability, quality specifications, and chemical reactivity is essential for its effective utilization in research and development endeavors.

References

-

ResearchGate. (n.d.). Approaches for the N‐acetylation of anilines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]

-

ResearchGate. (2015, December 18). Arylamines salt formation?. Retrieved from [Link]

-

YouTube. (2023, November 17). Making Aniline HCl. Retrieved from [Link]

-

Physics Forums. (2008, April 11). Anilinium hydrochloride intermediate formation. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyclopropylaniline. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

- Caddick, S. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

-

ResearchGate. (n.d.). synthesis of Cyclopropyl anilines. Retrieved from [Link]

-

ACS Publications. (n.d.). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers | Environmental Science & Technology. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropylamine. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyclopropylaniline hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropylamine. Retrieved from [Link]

-

Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclopropylaniline. Retrieved from [Link]

Sources

- 1. 4-PROPYLANILINE(2696-84-6) 1H NMR [m.chemicalbook.com]

- 2. 4-Cyclopropylaniline | C9H11N | CID 12253927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1588440-94-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1588440-94-1 [sigmaaldrich.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis of 4-Cyclopropylaniline Hydrochloride: From Starting Materials to Core Synthetic Strategies

An in-depth technical guide on the core starting materials and synthetic strategies for 4-Cyclopropylaniline Hydrochloride, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a key building block in modern medicinal chemistry, frequently incorporated into the structure of active pharmaceutical ingredients (APIs) to enhance their metabolic stability, binding affinity, and overall pharmacological profile. The cyclopropyl moiety is a well-regarded "magic fragment" that can significantly improve the properties of a drug candidate. This guide provides a detailed examination of the principal synthetic routes to 4-cyclopropylaniline, focusing on the selection of key starting materials and the rationale behind the most prevalent chemical transformations. We will delve into the two most industrially relevant and scientifically robust strategies: the nitration-reduction pathway starting from cyclopropylbenzene, and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Strategy 1: The Classical Approach via Nitration and Reduction of Cyclopropylbenzene

This pathway represents a fundamental and often cost-effective method for the large-scale production of 4-cyclopropylaniline. The logic of this approach lies in the functionalization of a readily available hydrocarbon, cyclopropylbenzene, by introducing a nitro group, which then serves as a precursor to the desired amine.

Conceptual Workflow

The synthesis begins with the electrophilic aromatic substitution (nitration) of cyclopropylbenzene. The cyclopropyl group is an ortho-, para-directing activator, meaning the incoming nitro group will predominantly be installed at the para position due to steric hindrance at the ortho positions. The subsequent step is the reduction of the nitro group to the corresponding aniline.

Unlocking New Frontiers: A Technical Guide to the Research Potential of 4-Cyclopropylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl motif has emerged as a cornerstone in modern medicinal chemistry, prized for its ability to confer potent and desirable pharmacological properties. This guide delves into the untapped research potential of 4-Cyclopropylaniline hydrochloride, a versatile building block poised for significant contributions to drug discovery and materials science. While much of the existing literature focuses on its free base counterpart, this whitepaper illuminates the unique opportunities presented by the hydrochloride salt. We will explore its foundational chemical properties, propose novel avenues for its application in the synthesis of bioactive molecules, and provide detailed, actionable protocols to catalyze future research and development.

The Strategic Advantage of the Cyclopropyl Moiety

The three-membered ring of a cyclopropyl group is more than a mere structural curiosity; its inherent ring strain imparts a unique set of electronic and conformational properties that are highly advantageous in drug design.[1][2] The carbon-hydrogen bonds are shorter and stronger than those in larger cycloalkanes, rendering the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3] This enhanced metabolic stability can significantly improve a drug candidate's pharmacokinetic profile.[1][3]

Furthermore, the rigid, planar nature of the cyclopropyl ring can act as a conformational constraint, locking a molecule into its bioactive conformation and thereby enhancing its binding affinity to a biological target.[1][2] It can serve as a bioisostere for various functional groups, including vinyls and phenyl rings, allowing for the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1]

This compound: Foundational Properties

While extensive research on the hydrochloride salt is nascent, we can infer its foundational properties from the well-characterized free base, 4-Cyclopropylaniline.[4]

| Property | Value | Source |

| IUPAC Name | 4-cyclopropylaniline;hydrochloride | BenchChem[4] |

| Molecular Formula | C₉H₁₂ClN | BLD Pharm[5] |

| Molecular Weight | 169.65 g/mol | BLD Pharm[5] |

| CAS Number | 1588440-94-1 | BLD Pharm[5] |

The hydrochloride salt is typically formed in the final step of synthesis by treating the aniline with a solution of hydrogen chloride.[4][6][7][8] This process enhances the compound's stability and solubility in aqueous media, a crucial attribute for many biological assays and formulation studies.

Spectroscopic Data (for the parent compound, 4-Cyclopropylaniline)

| Spectrum Type | Details | Source |

| ¹H NMR | Spectrum available from Varian A-60 instrument. | PubChem[9] |

| ¹³C NMR | Spectrum available. | PubChem[9] |

| FTIR | Spectrum available. Technique: CAPILLARY CELL: NEAT. | PubChem[9] |

A significant research gap, and therefore opportunity, lies in the detailed characterization of the hydrochloride salt itself, distinguishing its properties from the free aniline.[4]

Proposed Research Area 1: Advanced Synthetic Methodologies

The development of robust and scalable synthetic routes to this compound and its derivatives is paramount. While palladium-catalyzed C-N bond formation represents a significant advancement, further optimization is warranted.[4]

Workflow for Synthesis and Purification

References

- 1. benchchem.com [benchchem.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. This compound | 1588440-94-1 | Benchchem [benchchem.com]

- 5. 1588440-94-1|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]

- 9. 4-Cyclopropylaniline | C9H11N | CID 12253927 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Navigating the Chemistry and Risks of 4-Cyclopropylaniline Hydrochloride

An In-Depth Technical Guide to the Safe Handling of 4-Cyclopropylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is an aromatic amine that serves as a valuable building block in medicinal chemistry and drug development. Its unique structural motif, featuring a cyclopropyl group attached to an aniline ring, makes it a desirable component for synthesizing novel compounds with potential therapeutic applications.[1] As with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research.

This guide provides a comprehensive overview of the safety and handling precautions for this compound. It is designed to empower researchers, scientists, and drug development professionals with the knowledge and tools necessary to work with this compound safely and effectively. The information presented herein is a synthesis of data from safety data sheets, toxicological information on related aromatic amines, and established best practices for laboratory safety.

Hazard Identification and Risk Assessment

Aromatic amines as a class of compounds are known for their potential toxicity, and this compound is no exception.[2][3][4][5] The primary hazards associated with this compound are related to its potential for causing harm upon ingestion, inhalation, or contact with skin and eyes. Many aromatic amines are lipid-soluble and can be readily absorbed through the skin.[4]

GHS Classification and Hazards

While specific GHS classification for this compound may vary between suppliers, the hazards associated with the parent compound, 4-cyclopropylaniline, and related aromatic amine hydrochlorides provide a strong indication of the risks. The following table summarizes the likely GHS hazard classifications.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][7] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[6][7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[7] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[6] |

Pictograms:

Toxicological Profile: Understanding the "Why" Behind the Precautions

The toxicity of aromatic amines is often linked to their metabolism in the body. While specific toxicological data for this compound is not extensively published, the broader class of aromatic amines is known to pose significant health risks, including carcinogenicity and mutagenicity.[2][3][4][5] The hydrochloride salt form generally improves stability and water solubility but does not negate the inherent toxicological properties of the parent amine.

The primary routes of exposure are:

-

Dermal Contact: Aromatic amines can be absorbed through the skin, leading to systemic toxicity.[4]

-

Inhalation: Inhalation of dust or aerosols can cause respiratory tract irritation and systemic absorption.

-

Ingestion: Accidental ingestion can lead to acute toxicity.

-

Eye Contact: Direct contact can cause serious irritation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to handling this compound necessitates a combination of engineering controls and appropriate personal protective equipment. The hierarchy of controls, a fundamental concept in chemical safety, should always be applied.

Caption: Hierarchy of controls for safe chemical handling.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specifications and Rationale |

| Hand Protection | Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Wash hands thoroughly after handling the compound, even after removing gloves.[8][9] |

| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles and a face shield should be worn.[8][9] |

| Skin and Body Protection | A laboratory coat should be worn at all times. For larger quantities or tasks with a higher risk of spills, a chemically resistant apron may be necessary. Do not wear shorts or open-toed shoes in the laboratory. |

| Respiratory Protection | If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9] All respirator use must be in accordance with a comprehensive respiratory protection program. |

Safe Handling and Storage: From Receipt to Experiment

A systematic approach to handling and storage is crucial for preventing accidental exposure and maintaining the integrity of the compound.

Caption: Decision tree for chemical spill response.

Protocol for a Small, Manageable Spill:

-

Alert Personnel: Immediately alert others in the vicinity.

-

Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat. A respirator may be necessary depending on the volatility of the material and the ventilation. [10]3. Containment: Cover the spill with an inert absorbent material such as vermiculite or a commercial chemical absorbent. [11][12]4. Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. [10][11]5. Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste. [11] For large spills, or any spill that you are not comfortable cleaning up, evacuate the area, and contact your institution's Environmental Health and Safety (EHS) department immediately. [11]

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. [8][11]Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain. [8]

Conclusion: A Culture of Safety

Working with this compound, like many valuable chemical reagents, requires a commitment to a culture of safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely utilize this compound in their pursuit of scientific discovery. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to supplement this information with institution-specific training and a continuous commitment to safe laboratory practices.

References

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate. Retrieved from [Link]

-

What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Figshare. Retrieved from [Link]

-

Safety Data Sheet. (2015). Chemtron Supply Corporation. Retrieved from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). CoLab. Retrieved from [Link]

-

Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

-

4-Cyclopropylaniline. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]

-

Chemical Spills. (n.d.). Florida State University Emergency Management. Retrieved from [Link]

-

3-Cyclopropylaniline hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. This compound | 1588440-94-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]

- 6. 4-Cyclopropylaniline | C9H11N | CID 12253927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Cyclopropylaniline hydrochloride | C9H12ClN | CID 84819417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]

An In-Depth Technical Guide to the Solubility Profile of 4-Cyclopropylaniline Hydrochloride for Pharmaceutical Development

Executive Summary

The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation design, and overall therapeutic efficacy. 4-Cyclopropylaniline hydrochloride is an emerging chemical entity with significant potential as a building block in medicinal chemistry. Understanding its behavior in various solvent systems is critical for its progression through the development pipeline. This technical guide serves as a comprehensive resource for researchers, chemists, and formulation scientists. While extensive quantitative solubility data for this specific salt is not yet prevalent in public literature, this document provides a robust theoretical framework, predictive analysis based on first principles, and a detailed, field-proven experimental protocol for determining its solubility profile. We will explore the physicochemical properties of the molecule, offer a scientifically grounded rationale for solvent selection, and present a standardized, self-validating methodology for generating reliable solubility data, thereby empowering research teams to effectively characterize this and similar novel compounds.

The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution, is a non-negotiable parameter in drug discovery and development. For an orally administered drug, dissolution is the first and often rate-limiting step for absorption and subsequent systemic availability. A poor solubility profile can lead to low bioavailability, high inter-subject variability, and ultimately, therapeutic failure.

Beyond bioavailability, solubility data is instrumental in:

-

Chemical Synthesis: Selecting appropriate solvents for reaction media and purification processes like crystallization.

-

Formulation Development: Designing stable and effective dosage forms, from simple solutions for preclinical studies to complex oral solid doses or parenteral formulations.

-

Analytical Method Development: Preparing stock solutions and standards for assays such as High-Performance Liquid Chromatography (HPLC).

This guide focuses on this compound, providing the foundational knowledge and practical tools required to thoroughly assess its solubility characteristics.

Physicochemical Characterization of this compound

A molecule's structure dictates its properties. The solubility of this compound is best understood by first examining its parent free base and the transformative effect of salt formation.

2.1. The Parent Compound: 4-Cyclopropylaniline

The free base, 4-cyclopropylaniline, is a primary aromatic amine. Its structure consists of a nonpolar cyclopropylphenyl group and a polar amino group (-NH₂). This duality suggests amphiphilic character. The amino group can act as a hydrogen bond donor and acceptor, affording some solubility in polar solvents. However, the large, hydrophobic aromatic and cyclopropyl moieties limit its aqueous solubility[1].

2.2. The Hydrochloride Salt: A Shift in Properties

The conversion of the basic aniline to its hydrochloride salt is a common strategy to improve stability and handling properties, often yielding a more crystalline solid[2]. This is achieved by reacting the free base with hydrogen chloride, which protonates the lone pair of electrons on the nitrogen atom.

-

Structural Impact: The amino group (-NH₂) is converted into an ammonium cation (-NH₃⁺), creating an ionic compound with a chloride counter-ion (Cl⁻).

-

Physicochemical Impact: This transformation dramatically increases the molecule's polarity. The presence of a formal positive charge and the ability of the ammonium group to act as a strong hydrogen bond donor fundamentally alters its interaction with solvents. This ionic character is the primary determinant of its solubility profile.

Table 1: Key Physicochemical Properties of 4-Cyclopropylaniline and its Hydrochloride Salt

| Property | 4-Cyclopropylaniline (Free Base) | This compound (Salt) | Rationale for Change |

| Molecular Formula | C₉H₁₁N[3] | C₉H₁₂ClN | Addition of HCl. |

| Molecular Weight | 133.19 g/mol [3] | 169.65 g/mol | Addition of HCl (36.46 g/mol ). |

| Appearance | Off-white to light brown solid[4] | Expected to be a crystalline solid | Salt formation often leads to well-defined crystal lattices. |

| pKa (of Conjugate Acid) | ~4.82 (Predicted)[4] | Not Applicable | The amine is already protonated. The pKa indicates the pH at which the free base and salt are in equilibrium. |

| Polarity | Moderately Polar | Highly Polar | Introduction of a full ionic charge (-NH₃⁺Cl⁻). |

| Aqueous Solubility | Low | High (Predicted) | The ionic nature allows for strong ion-dipole interactions with water molecules, significantly favoring dissolution. |

Theoretical Solubility Profile and Solvent Selection Rationale

The principle of "like dissolves like" provides a powerful predictive tool. The highly polar, ionic nature of this compound dictates that it will be most soluble in polar solvents capable of solvating both the ammonium cation and the chloride anion.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. These solvents have high dielectric constants and can effectively solvate ions. Furthermore, their hydroxyl (-OH) groups can act as hydrogen bond donors to the chloride anion and as hydrogen bond acceptors for the ammonium cation's protons.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to low solubility is predicted. While these solvents have high dipole moments and can solvate the ammonium cation, they are less effective at solvating the chloride anion. The lack of strong hydrogen bond donation from the solvent hinders the dissolution of the ionic lattice.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Negligible solubility is expected. These solvents have low dielectric constants and lack the ability to form significant electrostatic or hydrogen bonding interactions required to overcome the crystal lattice energy of the salt.

This theoretical framework is essential for designing an efficient experimental study, focusing efforts on the most relevant solvent systems for pharmaceutical applications.

Standardized Protocol for Experimental Solubility Determination

To ensure data is accurate, reproducible, and reliable, a standardized protocol is paramount. The following methodology is based on the well-established equilibrium shake-flask method, incorporating principles from authoritative guidelines such as those provided by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies[5][6][7].

4.1. Principle

The equilibrium solubility is determined by adding an excess amount of the solid compound to a known volume of solvent, agitating the mixture for a sufficient period to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

4.2. Mandatory Visualization: Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

4.3. Detailed Step-by-Step Protocol

-

Solvent Preparation: Prepare all solvents and aqueous buffer solutions (e.g., pH 1.2, 4.5, and 6.8 for BCS studies) and bring them to the desired experimental temperature (e.g., 25°C for ambient or 37 ± 1°C for biopharmaceutical studies)[5][6].

-

Sample Preparation: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a fixed volume (e.g., 5 mL) of the respective solvent in a sealed vial.

-

Equilibration: Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled chamber. Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments can establish the minimum time required[8].

-

Phase Separation (Self-Validating Step 1): Before separation, visually confirm that excess solid remains at the bottom of each vial. This is a critical check to ensure saturation was achieved. If no solid is present, the experiment for that solvent must be repeated with more compound.

-

Sample Collection: Separate the solid and liquid phases via centrifugation (e.g., 15 minutes at 14,000 rpm) followed by careful collection of the supernatant. Alternatively, filter the suspension through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF). The first few drops of filtrate should be discarded to prevent errors from filter adsorption.

-